An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid: A Cornerstone for Innovative Drug Discovery
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid: A Cornerstone for Innovative Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THIQ-3-COOH), a conformationally constrained analog of phenylalanine, has emerged as a pivotal structural motif in the landscape of modern drug discovery.[1] Its rigid bicyclic framework offers a unique topographical presentation of key pharmacophoric features, namely an aromatic ring, a secondary amine, and a carboxylic acid. This distinct spatial arrangement allows for high-affinity interactions with a multitude of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, with a particular focus on its role in the development of next-generation pharmaceuticals. The versatility of this molecule has led to its incorporation into a wide array of biologically active compounds, including potent antitumor and antimicrobial agents.[2]
Physicochemical Properties: A Foundation for Molecular Design
A thorough understanding of the physicochemical properties of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is paramount for its effective utilization in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [3] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in polar solvents. | [5] |
| pKa (estimated) | The pKa of the secondary amine is estimated to be around 9.66, based on the pKa of the parent compound 1,2,3,4-tetrahydroisoquinoline. The carboxylic acid moiety will have a pKa in the typical range for carboxylic acids (around 2-5). | [6] |
| Appearance | Solid | [7] |
Synthesis and Reactivity: Building Complexity from a Core Scaffold
The primary and most established route for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, the readily available amino acid, L-phenylalanine, serves as the β-arylethylamine precursor.
Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
This protocol outlines the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid from L-phenylalanine and formaldehyde.
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction vessel with reflux condenser and magnetic stirrer
-
pH meter
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine in deionized water.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of a 37% aqueous formaldehyde solution.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the reaction. The pH should be acidic. Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution by adding a sodium hydroxide solution until the pH reaches the isoelectric point of the product, which will cause the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a solid.
Causality Behind Experimental Choices:
-
Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed to facilitate the formation of the electrophilic iminium ion intermediate from the Schiff base, which is necessary for the intramolecular electrophilic aromatic substitution reaction that forms the tetrahydroisoquinoline ring.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization to Isoelectric Point: The product is an amino acid and is least soluble at its isoelectric point, where the net charge is zero. Adjusting the pH to this point maximizes the precipitation and thus the yield of the isolated product.
Reactivity Profile
The reactivity of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.
-
N-Acylation and N-Alkylation: The secondary amine is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at the N-2 position, which is a common strategy in the development of derivatives with tailored biological activities.
-
Esterification and Amide Formation: The carboxylic acid moiety can be converted to esters or amides through standard coupling reactions. This functionalization is crucial for creating prodrugs or for modulating the pharmacokinetic properties of the molecule.
-
Coordination Chemistry: As a bidentate ligand, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can coordinate with metal ions, forming coordination compounds with potential applications in catalysis.
Spectroscopic Analysis: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for the structural characterization and purity assessment of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the CH₂ groups in the heterocyclic ring, and the methine proton at the C-3 position. The NH and OH protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:
-
A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
An N-H stretching band for the secondary amine (around 3300-3500 cm⁻¹).
-
A C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).[3] Common fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the heterocyclic ring.
Applications in Drug Discovery: A Scaffold for Targeting Key Pathological Pathways
The rigid structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid makes it an ideal scaffold for the design of inhibitors that target specific protein-protein interactions. One of the most significant applications of its derivatives is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.
Inhibition of Bcl-2/Mcl-1: A Strategy for Inducing Apoptosis in Cancer Cells
The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Mcl-1, is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as potent inhibitors of these anti-apoptotic proteins. These inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins. This binding event displaces the pro-apoptotic proteins, allowing them to initiate the apoptotic cascade.
The following diagram illustrates the general mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors.
Caption: Mechanism of Bcl-2/Mcl-1 inhibition by THIQ-3-COOH derivatives.
Conclusion: A Versatile Scaffold with Enduring Potential
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid represents a remarkably versatile and valuable scaffold in the field of medicinal chemistry. Its unique structural and chemical properties have enabled the development of a diverse range of biologically active molecules with therapeutic potential in oncology and infectious diseases. The continued exploration of this privileged core, through innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of drugs with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable molecule in the advancement of human health.
References
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules. [Link]
-
Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Molecules. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]
-
3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). PubChem. [Link]
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride. PubChem. [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
-
(S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. SpectraBase. [Link]
-
D 1 2 3 4 Tetrahydroisoquinoline 3 carboxylic acid. mzCloud. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
